1-Docosyne

Catalog No.
S12534051
CAS No.
61847-82-3
M.F
C22H42
M. Wt
306.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Docosyne

CAS Number

61847-82-3

Product Name

1-Docosyne

IUPAC Name

docos-1-yne

Molecular Formula

C22H42

Molecular Weight

306.6 g/mol

InChI

InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h1H,4-22H2,2H3

InChI Key

DLDSFSCPJCJKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC#C

1-Docosanol is characterized by its waxy solid form at ambient temperatures, with a melting point ranging from 65 to 72.5 degrees Celsius. It is poorly soluble in water but soluble in organic solvents, which makes it suitable for use in formulations requiring emulsification or thickening properties . The compound has been extensively studied for its structural properties and potential biological activities.

As a saturated fatty alcohol, 1-docosanol primarily undergoes reactions typical of alcohols. These include:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Can be reduced to yield alkanes.
  • Dehydration: Under strong acidic conditions, it can undergo dehydration to form alkenes.

These reactions are essential for modifying the compound for various applications in organic synthesis and material science.

1-Docosanol exhibits notable biological activity, particularly as an antiviral agent. It has been shown to inhibit the fusion of lipid-enveloped viruses, such as the herpes simplex virus (HSV), thus preventing viral entry into host cells . Clinical studies have demonstrated its effectiveness in speeding up the healing process of cold sores and fever blisters caused by HSV, although it does not prevent outbreaks .

Mechanism of Action

The mechanism involves stabilizing the plasma membrane of host cells and interfering with viral envelope fusion, thereby blocking viral replication without directly targeting the virus itself. This unique mode of action reduces the likelihood of developing drug-resistant strains of HSV .

1-Docosanol can be synthesized through various methods:

  • Reduction of Fatty Acids: By reducing docosanoic acid (behenic acid) using hydrogenation techniques.
  • Hydroformylation: Using olefins derived from natural sources followed by reduction.
  • Chemical Synthesis: Various synthetic pathways involving alkylation and reduction can yield 1-docosanol from simpler precursors.

These methods allow for the production of high-purity 1-docosanol suitable for pharmaceutical and cosmetic applications .

1-Docosanol has diverse applications:

  • Pharmaceuticals: Used as an active ingredient in topical creams for treating cold sores (e.g., Abreva).
  • Cosmetics: Functions as an emollient and emulsifier in lotions and creams due to its moisturizing properties.
  • Industrial Uses: Employed as a lubricant and surfactant in various formulations.

Its versatility makes it valuable across multiple sectors, particularly in personal care products .

Several compounds share structural similarities with 1-docosanol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1-TriacontanolC30_{30}H62_{62}OLonger carbon chain; used in cosmetics and food
1-Docosanoic AcidC22_{22}H44_{44}O2_2Carboxylic acid form; used in surfactants
1-HexadecanolC16_{16}H34_{34}OShorter chain; used as an emollient
1-OctadecanolC18_{18}H38_{38}OCommonly used in personal care products

Uniqueness of 1-Docosanol

What sets 1-docosanol apart is its specific antiviral activity against herpes simplex virus while also serving as an effective moisturizer and emulsifier in various formulations. Its longer carbon chain compared to similar compounds contributes to its unique properties as both a pharmaceutical agent and cosmetic ingredient .

XLogP3

11.1

Exact Mass

306.328651340 g/mol

Monoisotopic Mass

306.328651340 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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